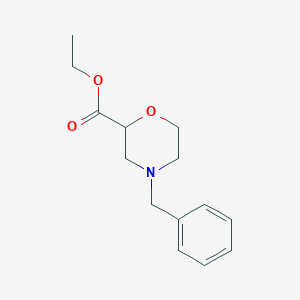







|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]#N)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:17].[CH2:21]([OH:23])[CH3:22]>>[CH2:21]([O:23][C:14]([CH:10]1[O:11][CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9]1)=[O:17])[CH3:22]
|


|
Name
|
|
|
Quantity
|
113 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)C#N
|
|
Name
|
|
|
Quantity
|
165 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
1030 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added in portions
|
|
Type
|
CUSTOM
|
|
Details
|
(exothermic, internal temperature rises from ambient to 65° C.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 66 hrs
|
|
Duration
|
66 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to half volume
|
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted into diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil
|
|
Type
|
CUSTOM
|
|
Details
|
This material is evacuated further under high vacuum
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)C1CN(CCO1)CC1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]#N)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:17].[CH2:21]([OH:23])[CH3:22]>>[CH2:21]([O:23][C:14]([CH:10]1[O:11][CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9]1)=[O:17])[CH3:22]
|


|
Name
|
|
|
Quantity
|
113 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)C#N
|
|
Name
|
|
|
Quantity
|
165 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
1030 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added in portions
|
|
Type
|
CUSTOM
|
|
Details
|
(exothermic, internal temperature rises from ambient to 65° C.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 66 hrs
|
|
Duration
|
66 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to half volume
|
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted into diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil
|
|
Type
|
CUSTOM
|
|
Details
|
This material is evacuated further under high vacuum
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)C1CN(CCO1)CC1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |